3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
The compound "3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole" is a hybrid heterocyclic molecule featuring three distinct structural motifs:
5,6-Dimethylpyrimidine ring: A nitrogen-containing aromatic system commonly associated with nucleic acid analogs and medicinal agents.
Piperidine linker: A six-membered amine ring often used to enhance pharmacokinetic properties.
Cyclopenta[c]pyrazole core: A fused bicyclic system with a pyrazole ring, known for its bioactivity in anti-inflammatory and antimicrobial contexts.
Properties
IUPAC Name |
3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-14-15(2)21-13-22-20(14)26-12-16-7-9-25(10-8-16)11-19-17-5-4-6-18(17)23-24(19)3/h13,16H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRZTHYKGNXYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=C4CCCC4=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a complex organic molecule with significant potential in medicinal chemistry. Its intricate molecular structure includes multiple functional groups that contribute to its biological activity. This article focuses on the synthesis, biological properties, and potential applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.40 g/mol. The structure features a pyrimidine moiety linked to a piperidine ring via an oxy-methyl bridge, capped with a tetrahydrocyclopenta[c]pyrazole unit. This unique arrangement of functional groups enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be approached through several steps:
- Synthesis of 5,6-Dimethylpyrimidine : This involves cyclization from precursor compounds.
- Functionalization : The pyrimidine ring is functionalized to introduce the oxy-methyl group using alkylating agents.
- Piperidine Attachment : The functionalized pyrimidine is attached to piperidine via nucleophilic substitution.
- Formation of Tetrahydrocyclopenta[c]pyrazole : This step involves cyclization reactions to form the final structure.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antagonist or inhibitor in different biological pathways.
Anticancer Activity
Recent research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For example:
- A study found that thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications in the pyrimidine structure could enhance biological activity .
- Quantitative structure–activity relationship (QSAR) models have been employed to predict how variations in the structure affect biological activity, indicating a promising avenue for further research .
The mechanism of action for compounds like this often involves interactions with specific biological targets such as enzymes or receptors. For instance:
- Compounds with similar structures have been shown to inhibit retinol-binding protein (RBP4), which plays a role in ocular health and could potentially be leveraged for treating age-related macular degeneration .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Inhibition of Tumor Growth : In vitro assays demonstrated that compounds with structural similarities inhibited tumor cell proliferation effectively .
- RBP4 Interaction : Studies showed that certain analogs significantly reduced RBP4 levels in vivo, suggesting potential therapeutic applications in ocular diseases .
Comparative Analysis
Comparison with Similar Compounds
Structural Comparison
Key structural analogs from the literature include:
Key Observations :
- The 5,6-dimethylpyrimidine group is structurally analogous to pyrimidine derivatives in , which demonstrated antimicrobial activity .
- Unlike coumarin-containing analogs in , the target lacks extended aromatic systems, possibly reducing off-target interactions .
Spectroscopic Characterization
Spectroscopic data for analogs highlight critical trends:
Insights :
- Pyrimidine and pyrazole protons in analogs resonate between δ 6.5–8.1 ppm, while methyl groups appear near δ 2.1–2.5 ppm.
- IR peaks for C=N (1600–1640 cm⁻¹) and C=O (1700–1750 cm⁻¹) are consistent across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
